molecular formula C20H12ClNO3 B2364540 2-[5-(2-Chlorophenyl)furan-2-yl]quinoline-4-carboxylic acid CAS No. 634164-61-7

2-[5-(2-Chlorophenyl)furan-2-yl]quinoline-4-carboxylic acid

Cat. No.: B2364540
CAS No.: 634164-61-7
M. Wt: 349.77
InChI Key: JCGMJIHUBODLPC-UHFFFAOYSA-N
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Description

2-[5-(2-Chlorophenyl)furan-2-yl]quinoline-4-carboxylic acid is an organic compound that belongs to the class of heterocyclic aromatic compounds This compound features a quinoline core, a furan ring, and a chlorophenyl group, making it a complex and interesting molecule for various scientific studies

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(2-Chlorophenyl)furan-2-yl]quinoline-4-carboxylic acid typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the formation of the furan ring, followed by the introduction of the chlorophenyl group and finally the quinoline moiety. Specific reagents and catalysts are used to facilitate these transformations, ensuring high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow reactors and automated synthesis platforms might be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

2-[5-(2-Chlorophenyl)furan-2-yl]quinoline-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups, enhancing the compound’s versatility.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated analogs.

Scientific Research Applications

2-[5-(2-Chlorophenyl)furan-2-yl]quinoline-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for developing new pharmaceuticals due to its unique structure and reactivity.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[5-(2-Chlorophenyl)furan-2-yl]quinoline-4-carboxylic acid involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, modulating their activity. This interaction can trigger various biochemical pathways, leading to the desired therapeutic or biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    5-(2-Chlorophenyl)furan-2-carboxylic acid: Shares the furan and chlorophenyl groups but lacks the quinoline moiety.

    Quinoline-4-carboxylic acid: Contains the quinoline core but does not have the furan and chlorophenyl groups.

Uniqueness

2-[5-(2-Chlorophenyl)furan-2-yl]quinoline-4-carboxylic acid is unique due to the combination of its functional groups, which confer distinct chemical properties and potential applications. The presence of the quinoline, furan, and chlorophenyl groups in a single molecule makes it a versatile compound for various scientific and industrial purposes.

Properties

IUPAC Name

2-[5-(2-chlorophenyl)furan-2-yl]quinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12ClNO3/c21-15-7-3-1-6-13(15)18-9-10-19(25-18)17-11-14(20(23)24)12-5-2-4-8-16(12)22-17/h1-11H,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCGMJIHUBODLPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(O3)C4=CC=CC=C4Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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